

2-(1,1,2,2-Tetrafluoroethoxy)aniline CAS number 35295-34-2

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Compound of Interest

Compound Name: 2-(1,1,2,2-Tetrafluoroethoxy)aniline

Cat. No.: B1585689

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An In-depth Technical Guide to **2-(1,1,2,2-Tetrafluoroethoxy)aniline** (CAS: 35295-34-2)

This guide provides a comprehensive technical overview of **2-(1,1,2,2-Tetrafluoroethoxy)aniline**, a specialized fluorinated building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, a plausible synthetic route, key applications, and critical safety protocols, grounded in authoritative data.

Introduction and Strategic Importance

2-(1,1,2,2-Tetrafluoroethoxy)aniline, identified by CAS number 35295-34-2, is an aromatic amine of significant interest in the field of medicinal chemistry and materials science.^{[1][2]} Its structure incorporates a 1,1,2,2-tetrafluoroethoxy group (-OCHF₂CF₂) attached to an aniline core. This moiety is particularly valuable in drug design. The strategic incorporation of fluorine into bioactive molecules is a widely used method to modulate and enhance their therapeutic profiles.^{[3][4]} The tetrafluoroethoxy group can significantly improve a compound's lipophilicity, metabolic stability, and binding affinity to protein targets, making it a desirable feature in the development of novel pharmaceutical candidates.^[5] This guide serves as a core reference for understanding and utilizing this versatile intermediate.

Physicochemical and Structural Data

A summary of the core chemical and physical properties of **2-(1,1,2,2-Tetrafluoroethoxy)aniline** is essential for its effective use in a laboratory setting. The data presented below has been consolidated from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	35295-34-2	[1] [6] [7]
Molecular Formula	C ₈ H ₇ F ₄ NO	[1] [7] [8] [9]
Molecular Weight	209.14 g/mol	[1] [7] [9]
Synonyms	2-(1,1,2,2-tetrafluoroethoxy)phenylamine	
Purity	Typically ≥97%	
InChI Key	MUSFRWGGGZNTGC-UHFFFAOYSA-N	
Appearance	Likely a liquid, may be colorless to yellow	[10]
Storage Temperature	Ambient	

Synthesis Pathway and Experimental Protocol

The synthesis of aryl tetrafluoroethyl ethers is not as straightforward as a standard Williamson ether synthesis due to the gaseous nature and reactivity of tetrafluoroethylene (TFE). The most plausible route, adapted from literature on analogous compounds, involves the reaction of an aminophenol with TFE under basic conditions.[\[11\]](#)[\[12\]](#)

Proposed Synthetic Route: Nucleophilic Addition to Tetrafluoroethylene

The core of the synthesis is the addition of the phenoxide, generated from 2-aminophenol, to tetrafluoroethylene. The electron-withdrawing nature of the fluorine atoms makes the double bond of TFE susceptible to nucleophilic attack.



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Caption: Proposed synthesis workflow for **2-(1,1,2,2-Tetrafluoroethoxy)aniline**.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles for similar transformations. CAUTION: This reaction involves a high-pressure gas (TFE) and should only be performed by trained personnel in a suitable high-pressure reactor with appropriate safety measures.

- **Reactor Preparation:** To a dry, inert high-pressure reactor, add 2-aminophenol (1.0 eq) and a suitable anhydrous aprotic polar solvent, such as Dimethylformamide (DMF).
- **Deprotonation:** Cool the mixture to 0°C and add a strong base, such as sodium hydride (NaH, 1.1 eq) portion-wise. The causality here is the quantitative generation of the sodium phenoxide nucleophile, which is essential for initiating the attack on TFE. Allow the mixture to stir until hydrogen evolution ceases.
- **TFE Addition:** Seal the reactor. Evacuate and purge with nitrogen. Introduce tetrafluoroethylene (TFE, ~1.5-2.0 eq) gas, pressurizing the reactor.
- **Reaction:** Heat the sealed reactor to a specified temperature (e.g., 60-80°C) and maintain with vigorous stirring for several hours. The reaction progress should be monitored by sampling and analysis (TLC or GC-MS) if the reactor setup permits.
- **Workup:** After cooling the reactor to room temperature, carefully vent the excess TFE. Quench the reaction mixture by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product must be purified, typically via flash column chromatography on silica gel, to yield the pure **2-(1,1,2,2-Tetrafluoroethoxy)aniline**.
- **Characterization:** The identity and purity of the final product should be rigorously confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to validate the successful synthesis.

Applications in Research and Drug Development

The primary value of **2-(1,1,2,2-Tetrafluoroethoxy)aniline** lies in its utility as a versatile building block for more complex molecules.[5] The aniline functional group is a cornerstone of synthetic chemistry, readily participating in a wide array of reactions.

- **Amide Bond Formation:** The amino group can be acylated to form amides, a common linkage in many pharmaceutical agents.
- **Diazotization Reactions:** It can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.
- **N-Alkylation/Arylation:** The aniline can undergo reactions like Buchwald-Hartwig amination to form more complex diaryl or alkyl-aryl amines.

The presence of the tetrafluoroethoxy group imparts desirable properties to the final compounds, which is a key consideration in drug discovery.[13] This includes enhanced metabolic stability by blocking sites susceptible to oxidative metabolism and increased lipophilicity, which can improve membrane permeability and bioavailability.[5]

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